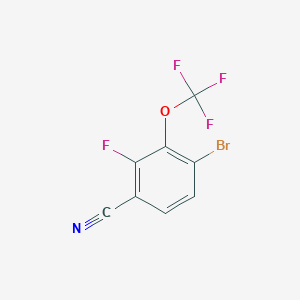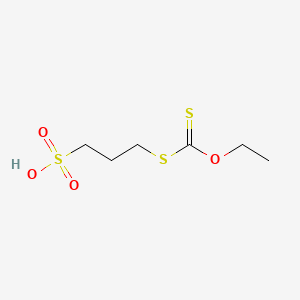
6-Chloro-3-nitropicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-nitropicolinaldehyde is an organic compound with the molecular formula C6H3ClN2O3 It is a derivative of picolinaldehyde, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitropicolinaldehyde typically involves the nitration of 6-chloropicolinaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3rd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-3-nitropicolinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed:
Reduction: 6-Chloro-3-aminopicolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 6-Chloro-3-nitropicolinic acid.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-nitropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-nitropicolinaldehyde is primarily based on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-nitropyridine: Similar structure but lacks the aldehyde group.
3-Nitropicolinaldehyde: Lacks the chlorine atom at the 6th position.
6-Chloropicolinaldehyde: Lacks the nitro group at the 3rd position.
Uniqueness: 6-Chloro-3-nitropicolinaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C6H3ClN2O3 |
|---|---|
Molekulargewicht |
186.55 g/mol |
IUPAC-Name |
6-chloro-3-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-2-1-5(9(11)12)4(3-10)8-6/h1-3H |
InChI-Schlüssel |
HXYHKQDZPMNHAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


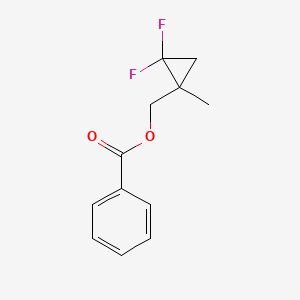
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
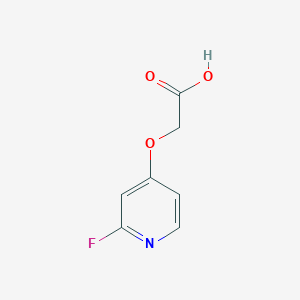

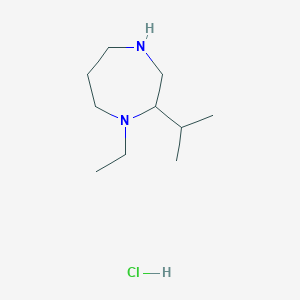
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
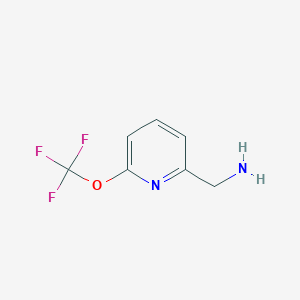
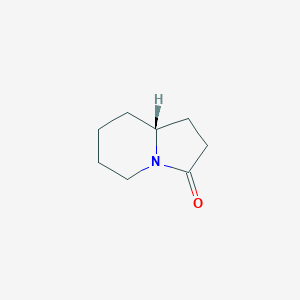
![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
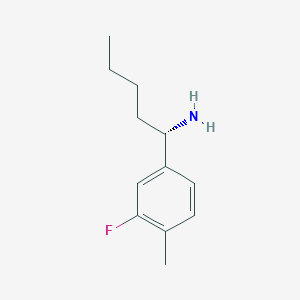

![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
